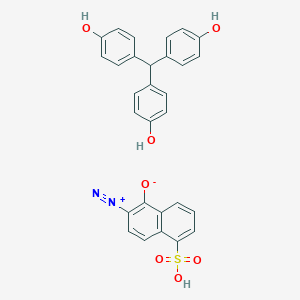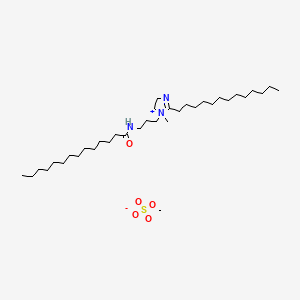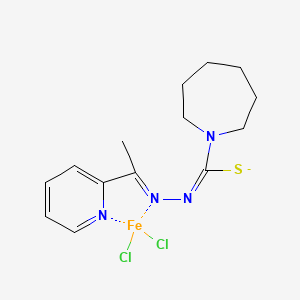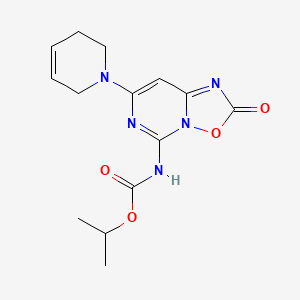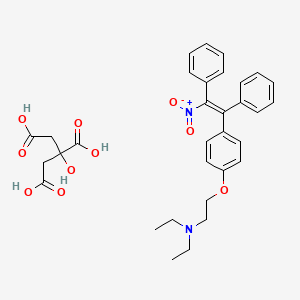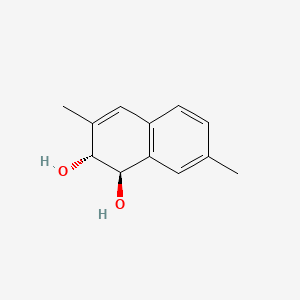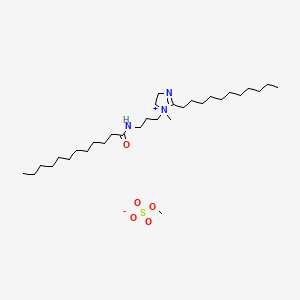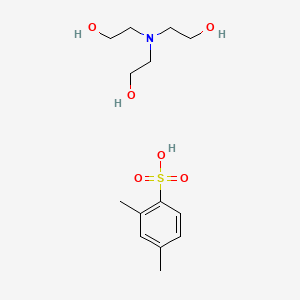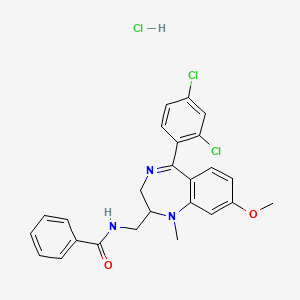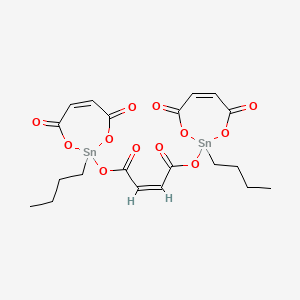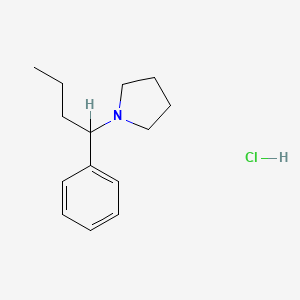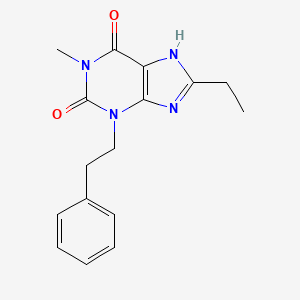
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with ethyl, methyl, and phenylethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes include:
Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using reagents such as ethyl iodide and methyl iodide in the presence of a base like potassium carbonate.
Condensation: Formation of the purine ring system through condensation reactions involving formamide derivatives.
Substitution: Introduction of the phenylethyl group via nucleophilic substitution reactions using phenylethyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted purine derivatives.
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
Caffeine: 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-.
Theophylline: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-.
Theobromine: 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group, in particular, may enhance its interaction with biological targets and influence its pharmacokinetic properties.
属性
CAS 编号 |
132560-12-4 |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC 名称 |
8-ethyl-1-methyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-3-12-17-13-14(18-12)20(16(22)19(2)15(13)21)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,17,18) |
InChI 键 |
QNDFBMJUQHTNQG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(N1)C(=O)N(C(=O)N2CCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


